1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
CAS No.: 1070961-95-3
Cat. No.: VC4356063
Molecular Formula: C17H14Cl2N4O2
Molecular Weight: 377.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1070961-95-3 |
|---|---|
| Molecular Formula | C17H14Cl2N4O2 |
| Molecular Weight | 377.23 |
| IUPAC Name | 1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
| Standard InChI | InChI=1S/C17H14Cl2N4O2/c1-9-4-3-5-23-15(9)20-10(2)14(16(23)24)22-17(25)21-13-7-11(18)6-12(19)8-13/h3-8H,1-2H3,(H2,21,22,25) |
| Standard InChI Key | NQWWXAYMCYLMOF-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)NC3=CC(=CC(=C3)Cl)Cl)C |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Elucidation
The compound features a pyrido[1,2-a]pyrimidin-4-one scaffold substituted at positions 2 and 9 with methyl groups, while a urea bridge links the 3-position of this heterocycle to a 3,5-dichlorophenyl moiety. The dichlorophenyl group introduces steric bulk and electronic effects, potentially influencing target binding affinity. The pyridopyrimidine core, a fused bicyclic system, contributes to planar rigidity, a trait often associated with intercalation into biological macromolecules .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.23 g/mol |
| IUPAC Name | 1-(3,5-Dichlorophenyl)-3-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)NC3=CC(=CC(=C3)Cl)Cl)C |
| Topological Polar Surface Area | 98.7 Ų (estimated) |
Synthetic Methodologies
General Synthesis Strategy
The synthesis of urea derivatives typically involves sequential coupling reactions. For this compound, a plausible route begins with the preparation of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine, followed by reaction with 3,5-dichlorophenyl isocyanate under anhydrous conditions .
Intermediate Synthesis
The pyridopyrimidine core is synthesized via cyclocondensation of substituted pyridine precursors. For example, ethyl acetoacetate may react with malononitrile derivatives under basic conditions to form the bicyclic system, followed by methylation at positions 2 and 9 using methylating agents like methyl iodide .
Urea Bridge Formation
The amine group at position 3 of the pyridopyrimidine reacts with 3,5-dichlorophenyl isocyanate in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is typically conducted under reflux (80–120°C) for 12–24 hours, yielding the target urea derivative after purification via column chromatography .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, malononitrile, piperidine, reflux | 65–70 |
| Methylation | Methyl iodide, K2CO3, DMF, 60°C | 80–85 |
| Urea Formation | 3,5-Dichlorophenyl isocyanate, DCM, reflux | 50–60 |
Biological Activity and Mechanistic Insights
DHFR Inhibition
Structural analogs, such as pyrido[2,3-d]pyrimidine-2,4-diamines, inhibit DHFR by mimicking dihydrofolate, disrupting nucleotide synthesis . While direct data on this compound’s DHFR affinity is lacking, its similarity to known inhibitors suggests a comparable mechanism.
Structure-Activity Relationships (SAR)
-
Chlorine Substitution: 3,5-Dichloro substitution on the phenyl ring enhances metabolic stability compared to mono-chlorinated analogs.
-
Methyl Groups: The 2- and 9-methyl groups on the pyridopyrimidine may reduce steric hindrance during target binding.
Table 3: Comparison with Analogous Ureas
| Compound | Substituents | IC50 (DHFR, nM) |
|---|---|---|
| Target Compound | 3,5-Cl, 2,9-CH3 | Not reported |
| 1-(2,4-Dichlorophenyl) Analog | 2,4-Cl, 2,9-CH3 | 18.5 |
| Unsubstituted Pyridopyrimidine Urea | H, H | >1000 |
Pharmacokinetic and Toxicity Considerations
ADME Profiling
The compound’s logP (calculated: ~3.2) suggests moderate lipophilicity, balancing solubility and membrane permeability. The urea moiety may confer susceptibility to hydrolysis by esterases, necessitating prodrug strategies for oral bioavailability.
Toxicity Data
Limited toxicity data exist, but chlorinated aryl ureas often show hepatotoxicity at high doses. In silico predictions using tools like ProTox-II indicate potential mitochondrial membrane disruption (Probability: 65%) .
Future Directions and Applications
Therapeutic Optimization
-
Prodrug Development: Esterification of the urea group could enhance stability.
-
Combination Therapy: Synergy with antimetabolites like methotrexate warrants investigation.
Target Identification
Proteomic studies using affinity chromatography could identify binding partners, elucidating mechanisms beyond DHFR inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume